Amiodarone-d4 Hydrochloride
Overview
Description
Amiodarone-d4 (hydrochloride) is a deuterated form of amiodarone hydrochloride, a class III antiarrhythmic agent used primarily for the treatment of life-threatening ventricular arrhythmias. The deuterium atoms in Amiodarone-d4 replace hydrogen atoms, which can provide insights into the pharmacokinetics and metabolic pathways of the drug through isotopic labeling.
Mechanism of Action
Target of Action
Amiodarone-d4 Hydrochloride, a derivative of Amiodarone, is a class III antiarrhythmic drug . Its primary targets are the potassium , sodium , and calcium channels in the heart . These channels play a crucial role in the electrical activity of the heart, regulating the heart’s rhythm and rate .
Mode of Action
This compound interacts with its targets by blocking potassium currents that cause repolarization of the heart muscle during the third phase of the cardiac action potential . It also inhibits inward sodium and calcium currents (INa, ICa), which is enhanced in a use- and voltage-dependent manner . As a result, this compound increases the duration of the action potential as well as the effective refractory period for cardiac cells .
Biochemical Pathways
The blocking of potassium, sodium, and calcium channels by this compound affects the cardiac action potential . This leads to a suppression of excitability and conductivity of cardiac tissues, especially when stimulated at higher frequencies and in those with less-negative membrane potential . The major and consistent long-term effect of the drug is a moderate prolongation of the action potential duration (APD) with minimal frequency dependence .
Pharmacokinetics
This compound exhibits complex pharmacokinetics. It is absorbed with a bioavailability of 20-80% . It is 97% protein-bound and has a very large volume of distribution (average approximately 66 L/kg), readily accumulating in tissues . It is metabolized in the liver and eliminated through feces and bile . The half-life of this compound is variable, ranging from 4 hours to 50 days depending on the dose and route .
Result of Action
The result of this compound’s action is the stabilization of both ventricular and atrial arrhythmias . It is most known for its approved indication in life-threatening ventricular arrhythmias . It is also used off-label for atrial fibrillation . It should be noted that the drug has several side effects, including thyroid abnormalities, pulmonary fibrosis, and transaminitis .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, tissue accumulation of this compound and its active metabolite (desethylamiodarone) may modulate the chronic effects, causing variable suppression of excitability and conductivity of the heart through the direct effects of the compounds retained at the sites of action . Furthermore, this compound and desethylamiodarone could antagonize triiodothyronine (T3) action on the heart at cellular or subcellular levels, leading to phenotypic resemblance of long-term amiodarone treatment and hypothyroidism .
Biochemical Analysis
Biochemical Properties
Amiodarone-d4 Hydrochloride interacts with several enzymes and proteins. In addition, it binds with high affinity to the sigma-1 opioid receptor, 3-β-hydroxysteroid δ8δ7 isomerase, and C-8 sterol isomerase .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It is known to inhibit both inward and outward currents, affecting the excitability and conductivity of cardiac tissues .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It inhibits both inward sodium and calcium currents (INa, ICa) in a use- and voltage-dependent manner . It also inhibits voltage- and ligand-gated potassium channel currents (IK, IK,Na, IK,ACh) at therapeutic levels of drug concentrations .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Long-term therapy with this compound can result in a wide variety of side effects affecting several organ systems . These effects are due to the tissue accumulation of Amiodarone with long-term oral therapy .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, studies in guinea pigs indicate that a cardiac targeting peptide-Amiodarone conjugate has similar effects on calcium handling as Amiodarone at 1/15th the total molar dose of Amiodarone .
Metabolic Pathways
This compound is involved in several metabolic pathways. It inhibits the cytochrome P450 (CYP) isoforms CYP2C8 and CYP3A4 in vitro at low micromolar concentrations .
Transport and Distribution
This compound is transported and distributed within cells and tissues. During loading, it goes through three phases of distribution: central or vascular distribution, peripheral or solid organ distribution, and deep or fat tissue distribution .
Subcellular Localization
It is known that Amiodarone and its active metabolite (desethylamiodarone) could antagonize triiodothyronine (T3) action on the heart at cellular or subcellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Amiodarone-d4 (hydrochloride) involves the incorporation of deuterium atoms into the amiodarone molecule. This can be achieved through various methods, including:
Deuterium Exchange Reactions: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis process can introduce deuterium atoms into specific positions of the molecule.
Industrial Production Methods: Industrial production of Amiodarone-d4 (hydrochloride) typically involves large-scale deuterium exchange reactions under controlled conditions to ensure high purity and yield. The process may include:
Catalytic Deuteration: Using catalysts to facilitate the exchange of hydrogen with deuterium.
Purification Steps: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions: Amiodarone-d4 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form metabolites.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Halogen atoms in the molecule can be substituted with other groups.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution Reagents: Such as halogenating agents or nucleophiles.
Major Products: The major products formed from these reactions include various metabolites and derivatives of Amiodarone-d4, which can be analyzed using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Scientific Research Applications
Amiodarone-d4 (hydrochloride) has a wide range of scientific research applications, including:
Pharmacokinetic Studies: The deuterated form is used to study the absorption, distribution, metabolism, and excretion (ADME) of amiodarone in the body.
Metabolic Pathway Analysis: Isotopic labeling helps in tracing the metabolic pathways and identifying metabolites.
Drug Interaction Studies: Understanding how Amiodarone-d4 interacts with other drugs and its impact on drug metabolism.
Biological Research: Investigating the effects of the compound on cellular processes and its potential therapeutic applications.
Industrial Applications: Used in the development of new formulations and improving the stability and efficacy of the drug.
Comparison with Similar Compounds
Dronedarone: An analogue of amiodarone designed to have fewer adverse effects but is less effective.
Sotalol: Another class III antiarrhythmic agent used for similar indications.
Dofetilide: A class III antiarrhythmic used for the treatment of atrial fibrillation.
Uniqueness: Amiodarone-d4 (hydrochloride) is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic and metabolic studies. The deuterium atoms can alter the metabolic stability and reduce the rate of metabolic degradation, potentially leading to improved efficacy and reduced side effects.
Properties
IUPAC Name |
(2-butyl-1-benzofuran-3-yl)-[3,5-diiodo-4-[1,1,2,2-tetradeuterio-2-(diethylamino)ethoxy]phenyl]methanone;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29I2NO3.ClH/c1-4-7-11-22-23(18-10-8-9-12-21(18)31-22)24(29)17-15-19(26)25(20(27)16-17)30-14-13-28(5-2)6-3;/h8-10,12,15-16H,4-7,11,13-14H2,1-3H3;1H/i13D2,14D2; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITPDYQOUSLNIHG-MMJSDMDPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)OCCN(CC)CC)I.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])OC1=C(C=C(C=C1I)C(=O)C2=C(OC3=CC=CC=C32)CCCC)I)N(CC)CC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30ClI2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50661786 | |
Record name | (2-Butyl-1-benzofuran-3-yl)(4-{[2-(diethylamino)(~2~H_4_)ethyl]oxy}-3,5-diiodophenyl)methanone--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50661786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
685.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1216715-80-8 | |
Record name | (2-Butyl-1-benzofuran-3-yl)(4-{[2-(diethylamino)(~2~H_4_)ethyl]oxy}-3,5-diiodophenyl)methanone--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50661786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1216715-80-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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